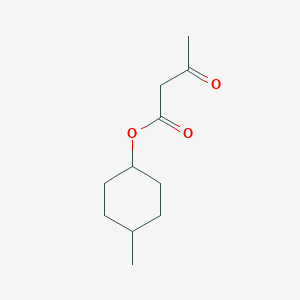

(4-Methylcyclohexyl) 3-oxobutanoate

Description

BenchChem offers high-quality (4-Methylcyclohexyl) 3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methylcyclohexyl) 3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6624-88-0 |

|---|---|

Molecular Formula |

C11H18O3 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

(4-methylcyclohexyl) 3-oxobutanoate |

InChI |

InChI=1S/C11H18O3/c1-8-3-5-10(6-4-8)14-11(13)7-9(2)12/h8,10H,3-7H2,1-2H3 |

InChI Key |

VQISRCWWHKSFQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)OC(=O)CC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

4-Methylcyclohexyl Acetoacetate: Technical Profile & Synthesis

[1]

Abstract This technical guide provides a comprehensive profile of 4-methylcyclohexyl acetoacetate (CAS 6624-88-0), a specialized beta-keto ester used primarily as a chemical intermediate in the synthesis of heterocyclic compounds and potentially as a fragrance ingredient. This document details its physicochemical properties, industrial synthesis via diketene acetoacetylation, and its reactivity profile in active methylene chemistry.

Identification & Nomenclature

| Parameter | Details |

| CAS Number | 6624-88-0 |

| IUPAC Name | (4-Methylcyclohexyl) 3-oxobutanoate |

| Systematic Name | Butanoic acid, 3-oxo-, 4-methylcyclohexyl ester |

| Synonyms | Acetoacetic acid 4-methylcyclohexyl ester; 4-Methylcyclohexyl acetoacetate |

| Molecular Formula | C₁₁H₁₈O₃ |

| SMILES | CC1CCC(CC1)OC(=O)CC(=O)C |

| InChI Key | Predicted based on structure:[1][2][3][4][5] VJBFCCCTSQEGMH-UHFFFAOYSA-N (Isomer dependent) |

Stereochemistry Note: The starting material, 4-methylcyclohexanol, exists as cis and trans isomers. Consequently, commercial 4-methylcyclohexyl acetoacetate is typically a mixture of these diastereomers unless stereospecific starting materials are used.

Physicochemical Properties[1][2][4][5][7][8][9][10]

Quantitative data is essential for process design. Where experimental values for this specific CAS are limited, values are predicted based on the structural homologue cyclohexyl acetoacetate (CAS 6947-02-0).

| Property | Value / Range | Source/Note |

| Molecular Weight | 198.26 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Standard for acetoacetates |

| Boiling Point (760 mmHg) | ~260–280 °C | Predicted (Homologue Cyclohexyl AA is 257°C) [1] |

| Boiling Point (Reduced) | ~110–120 °C @ 10 mmHg | Predicted |

| Density | ~1.05 g/cm³ | Predicted |

| Solubility | Soluble in alcohols, ethers, esters.[6][1][4][7][8] Insoluble in water.[9][7] | Lipophilic cyclohexyl ring |

| Flash Point | >100 °C | Predicted |

| LogP | ~2.0–2.5 | Predicted (Hydrophobic) |

Synthesis Methodologies

Two primary pathways exist for the production of 4-methylcyclohexyl acetoacetate. The Diketene Route is the industrial standard due to atom economy, while Transesterification is preferred in laboratory settings lacking specialized ketene handling equipment.

Method A: Industrial Acetoacetylation (Diketene)

This reaction involves the nucleophilic addition of the alcohol hydroxyl group to the electrophilic carbonyl of diketene.

Reaction Equation:

Protocol:

-

Charge: Load 4-methylcyclohexanol (1.0 eq) into a reactor with a catalytic amount of tertiary amine (e.g., triethylamine or pyridine, 0.1–0.5 mol%).

-

Addition: Slowly add Diketene (1.05 eq) dropwise while maintaining temperature between 50–80°C. The reaction is exothermic.

-

Digestion: Stir for 2–4 hours at 80°C to ensure complete conversion.

-

Workup: Distill under reduced pressure to remove unreacted diketene and purify the ester.

Method B: Transesterification (Laboratory Scale)

Useful for generating small batches without handling hazardous diketene.

Reaction Equation:

Protocol:

-

Charge: Mix Methyl Acetoacetate (1.2 eq) and 4-methylcyclohexanol (1.0 eq) in toluene.

-

Catalyst: Add a Lewis acid catalyst (e.g., Ti(OiPr)₄ or dibutyltin oxide).

-

Reflux: Heat to reflux (~110°C) using a Dean-Stark trap or fractionation column to continuously remove Methanol.

-

Completion: Monitor via TLC or GC until the alcohol is consumed.

-

Purification: Fractional distillation under vacuum.

Synthesis Workflow Visualization

Figure 1: Comparison of Diketene Addition (Solid lines) vs. Transesterification (Dashed lines) pathways.

Reactivity & Applications

The 4-methylcyclohexyl acetoacetate molecule possesses two distinct reactive sites: the ester group and the active methylene (C-2 position).

Heterocycle Synthesis (Biginelli Reaction)

This compound serves as a key building block for dihydropyrimidinones, which are pharmacophores in calcium channel blockers and antihypertensives.

-

Mechanism: Acid-catalyzed condensation of the beta-keto ester, an aryl aldehyde, and urea.

-

Significance: The bulky 4-methylcyclohexyl group can modulate lipophilicity and bioavailability of the final drug candidate.

Knoevenagel Condensation

The active methylene group at C-2 is highly acidic (pKa ~11). It readily undergoes condensation with aldehydes to form alkylidene derivatives, often used as UV absorbers or fragrance precursors.

Reactivity Pathway Diagram[2][5]

Figure 2: Divergent synthetic utility of the active methylene scaffold.

Safety & Handling

While specific toxicological data for CAS 6624-88-0 is limited, it should be handled according to the safety profile of the generic class Beta-Keto Esters .

-

GHS Classification (Predicted):

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation - H335)[4]

-

-

Handling: Use chemical-resistant gloves (Nitrile) and safety goggles. Avoid inhalation of vapors.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen) if possible, as beta-keto esters can hydrolyze or decarboxylate slowly over time in the presence of moisture and heat.

References

Sources

- 1. CAS号列表_6_第96页_Chemicalbook [chemicalbook.com]

- 2. Cyclohexyl acetoacetate | C10H16O3 | CID 23376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. scribd.com [scribd.com]

- 6. CAS 99183-13-8: Methyl 2-(4-hydroxycyclohexyl)acetate [cymitquimica.com]

- 7. cyclohexyl acetoacetate, 6947-02-0 [thegoodscentscompany.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. hexyl acetoacetate, 13562-84-0 [thegoodscentscompany.com]

Technical Guide: cis- and trans-4-Methylcyclohexyl 3-Oxobutanoate

Topic: cis- and trans-4-Methylcyclohexyl 3-Oxobutanoate Isomers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methylcyclohexyl 3-oxobutanoate (also known as 4-methylcyclohexyl acetoacetate) is a geometric isomeric ester used as a chiral building block in organic synthesis, a pro-drug moiety in pharmaceutical development, and a functional ingredient in fragrance chemistry. Its physicochemical properties and biological reactivity are strictly governed by the stereochemical orientation of the 4-methyl and 1-acetoacetate substituents on the cyclohexane ring.

This guide provides a rigorous technical analysis of the cis and trans isomers, detailing their conformational thermodynamics, stereoselective synthesis, and analytical differentiation. It establishes a self-validating protocol for their production and separation, essential for applications requiring high diastereomeric purity.

Stereochemical & Conformational Analysis[1][2]

The reactivity and stability of 4-methylcyclohexyl derivatives are dictated by the cyclohexane chair conformation and the steric demands (A-values) of the substituents.

Thermodynamic Stability

The A-value represents the free energy cost of a substituent being in the axial position versus the equatorial position.

-

Methyl Group (

): 1.70 kcal/mol -

Acetoacetate Group (

): ~0.7–0.9 kcal/mol (estimated based on acetate)

The trans-Isomer (Thermodynamic Product)

In the trans-isomer, the 1,4-substitution pattern allows for a diequatorial conformation.

-

Conformer A (Diequatorial): Methyl (Eq) / Ester (Eq). Steric Strain

kcal/mol. -

Conformer B (Diaxial): Methyl (Ax) / Ester (Ax). Steric Strain

kcal/mol.

The cis-Isomer (Kinetic Product)

In the cis-isomer, one substituent must be axial while the other is equatorial.

-

Conformer A: Methyl (Eq) / Ester (Ax). Steric Strain

kcal/mol. -

Conformer B: Methyl (Ax) / Ester (Eq). Steric Strain

kcal/mol.

Conformational Pathway Diagram

Caption: Thermodynamic equilibrium of chair conformations. The trans-diequatorial form is the global minimum.

Synthetic Protocols

Achieving high isomeric purity requires separating the alcohol precursors (cis- and trans-4-methylcyclohexanol) before esterification, as the boiling points of the resulting esters are too close for efficient distillation.

Step 1: Stereoselective Synthesis of Precursors

-

Target: cis-4-Methylcyclohexanol (Kinetic Control)

-

Target: trans-4-Methylcyclohexanol (Thermodynamic Control)

| Parameter | cis-Selective Protocol | trans-Selective Protocol |

| Reagent | L-Selectride® (Lithium tri-sec-butylborohydride) | Sodium Borohydride ( |

| Solvent | THF (anhydrous), -78°C | Ethanol, 0°C to RT |

| Mechanism | Steric bulk forces hydride attack from equatorial face.[1] | Small hydride attacks from axial face (favored) + equilibration. |

| Selectivity | > 95% cis | ~80% trans (after equilibration) |

Step 2: Acetoacetylation (The "Gold Standard" Method)

Direct reaction with diketene is hazardous. The preferred laboratory method uses tert-butyl acetoacetate (t-BAA) for transesterification. This method is driven by the elimination of volatile tert-butanol.

Reagents:

-

Pure cis- or trans-4-methylcyclohexanol (1.0 equiv)

-

tert-Butyl acetoacetate (1.2 equiv)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) or Zinc cluster catalysts.

-

Solvent: Toluene (anhydrous)

Protocol:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap (or distillation head) and magnetic stirring.

-

Charging: Add 4-methylcyclohexanol, tert-butyl acetoacetate, and toluene.

-

Reaction: Heat to reflux (110°C). The byproduct tert-butanol (BP 82°C) will azeotrope or distill off, driving the equilibrium forward.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or GC.[2] Reaction is typically complete in 2–4 hours.

-

Workup: Cool to RT. Wash with 1M HCl (to remove DMAP), then saturated

, then brine. Dry over -

Purification: Concentrate in vacuo. The product is usually sufficiently pure (>98%). If necessary, purify via flash chromatography (SiO2, 0-10% EtOAc in Hexane).

Synthesis Workflow Diagram

Caption: Stereocontrolled synthesis workflow from ketone precursor to final ester isomers.

Analytical Characterization

Distinguishing the isomers relies on the magnetic anisotropy of the cyclohexane ring in NMR spectroscopy.

Proton NMR ( H NMR) Distinction

The methine proton at C-1 (

| Feature | cis-Isomer | trans-Isomer |

| Conformation of | Equatorial (because Ester is Axial) | Axial (because Ester is Equatorial) |

| Chemical Shift ( | Downfield (~4.9 - 5.1 ppm) | Upfield (~4.5 - 4.7 ppm) |

| Multiplicity | Narrow multiplet (quintet-like) | Broad Triplet of Triplets (tt) |

| Coupling ( | Small | Large |

| Signal Width ( | Narrow (< 12 Hz) | Broad (> 25 Hz) |

Causality: Axial protons are more shielded (upfield) than equatorial protons.[3] Furthermore, the large trans-diaxial coupling in the trans-isomer (between

Physical Properties[4][5][6]

-

Boiling Point: The cis-isomer (more polar, higher dipole moment due to axial/equatorial arrangement) typically has a slightly higher boiling point than the trans-isomer (diequatorial, more symmetrical, lower dipole).[4]

-

Solubility: The cis-isomer is generally more water-soluble (approx. 2250 mg/L for the alcohol) compared to the trans-isomer (approx. 1100 mg/L), a trend that translates to the acetoacetate esters to a lesser degree.

Applications in Drug Development[7]

Pro-drug Design & Metabolic Stability

The acetoacetate moiety is susceptible to hydrolysis by plasma esterases (e.g., carboxylesterases).

-

Steric Shielding: The cis-isomer, with the ester group in the axial position, is sterically shielded by the 3,5-diaxial hydrogens. This often results in slower hydrolysis rates compared to the trans-isomer, where the equatorial ester is exposed to the solvent/enzyme active site.

-

Application: This difference allows researchers to tune the half-life of a pro-drug by selecting the specific geometric isomer of the 4-methylcyclohexyl carrier.

Toxicity & Environmental Fate

Recent toxicological studies (stemming from MCHM spills) indicate that cis and trans isomers partition differently in biological membranes.

-

Bioaccumulation: The trans-isomer (higher

) has a higher potential for bioaccumulation in lipid bilayers. -

Clearance: The cis-isomer is cleared more rapidly via aqueous excretion due to higher solubility.

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

NIST Mass Spectrometry Data Center. (2023). 4-Methylcyclohexanol acetate - Infrared and Mass Spectra. National Institute of Standards and Technology. Available at: [Link]

- Witzeman, J. S. (1991). Transacetoacetylation with tert-butyl acetoacetate. Tetrahedron Letters, 31(10), 1401-1404.

-

Gallagher, T., et al. (2015). Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol. Environmental Science & Technology Letters, 2(5), 127-132. Available at: [Link]

-

Organic Syntheses. (1962). tert-Butyl Acetoacetate Synthesis. Org.[2][5][6][7] Synth. 1962, 42, 28. Available at: [Link]

Sources

(4-Methylcyclohexyl) 3-oxobutanoate fragrance and flavor profile

An In-depth Technical Guide to the Predicted Fragrance and Flavor Profile of (4-Methylcyclohexyl) 3-oxobutanoate

Abstract

Introduction: The Rationale for a Predictive Approach

The quest for novel aroma chemicals is a driving force in the flavor and fragrance industry. Esters, in particular, form a vast and diverse class of compounds known for their wide range of fruity, floral, and sweet notes. The target molecule of this guide, (4-Methylcyclohexyl) 3-oxobutanoate, represents an intriguing combination of a cyclic alcohol and a β-keto acid. The absence of existing data necessitates a predictive approach, grounded in established principles of structure-odor and structure-taste relationships. This guide will deconstruct the molecule into its parent alcohol (4-methylcyclohexanol) and acid (3-oxobutanoic acid) to forecast its sensory characteristics.

Deconstruction of Sensory Moieties

The sensory profile of an ester is a synergistic blend of the characteristics of its parent alcohol and carboxylic acid, modified by their combination into a new chemical entity.

The Alcohol Moiety: 4-Methylcyclohexanol

The 4-methylcyclohexyl group is expected to impart characteristics typical of substituted cyclohexanols and their esters, which are widely used in perfumery.

-

Core Profile: Substituted cyclohexanols and their esters are often associated with woody, fruity, and sometimes minty or camphoraceous notes.[1]

-

4-Methylcyclohexanol: This alcohol exists as cis and trans isomers. The pure alcohol has a mild odor, with the trans isomer noted for a faint mint-like or licorice-like quality.[2]

-

Related Esters: The fragrance profile of related cyclohexyl esters provides a strong indication of the potential contribution of this moiety.

-

Cyclohexyl Acetate: Possesses a fruity, sweet, musty, and ethereal odor with distinct banana and apple nuances.[3]

-

p-tert-Butylcyclohexyl Acetate: A well-established fragrance ingredient known for its woody and fruity character.[1]

-

2-Methylcyclohexyl Acetate: Described as having a pleasant, fruity odor.[4][5]

-

Based on this, the 4-methylcyclohexyl portion of the target molecule is predicted to contribute woody, fruity (apple-like), and potentially subtle minty or herbaceous undertones.

The Acid Moiety: 3-Oxobutanoate (Acetoacetate)

The 3-oxobutanoate, or acetoacetate, is a β-keto ester functional group. Ethyl acetoacetate is the most well-known example and serves as a strong reference.

-

Core Profile: Ethyl acetoacetate is valued in the flavor industry for its ability to impart realism and authenticity to fruit flavors.[6]

-

Odor: It has a pleasant, ethereal, and fruity odor, often described as having notes of green apple, juicy berry, and a sophisticated rum-like character.[7][8]

-

Flavor: The taste is described as reminiscent of ripe fruit.[7] It is used to enhance apple and strawberry flavors.[6]

Therefore, the 3-oxobutanoate moiety is predicted to contribute a significant sweet, ethereal, and fruity profile, with dominant notes of green apple and a potential for rummy or wine-like complexity.

Predicted Fragrance and Flavor Profile of (4-Methylcyclohexyl) 3-oxobutanoate

Synthesizing the contributions of both moieties, a predicted sensory profile for (4-Methylcyclohexyl) 3-oxobutanoate can be constructed.

Table 1: Predicted Sensory Profile

| Attribute | Predicted Descriptor |

| Overall Fragrance | A complex fruity-woody aroma. |

| Top Notes | Ethereal, fresh, green apple, with a hint of mint. |

| Heart Notes | Dominant juicy apple and berry notes, transitioning to a soft, sweet, slightly woody character. |

| Base Notes | A lingering sweet, musty woodiness with a subtle rum-like nuance. |

| Overall Flavor | Sweet and fruity, with a pronounced apple character and a slightly cooling or herbaceous finish. |

The combination of the fresh, woody notes from the 4-methylcyclohexyl ring with the sweet, ethereal fruitiness of the acetoacetate is expected to create a unique and commercially interesting aroma chemical. The keto group in the butanoate chain may also contribute to a slightly creamy or buttery character, adding another layer of complexity.

Proposed Synthesis and Characterization

The synthesis of (4-Methylcyclohexyl) 3-oxobutanoate can be readily achieved through the transesterification of a commercially available acetoacetate, such as ethyl acetoacetate, with 4-methylcyclohexanol.

Proposed Synthetic Workflow

Transesterification is a robust method for creating new esters from existing ones and is particularly effective for β-keto esters.[9][10] The reaction involves heating the parent alcohol and ester in the presence of a catalyst, with the removal of the lower-boiling alcohol byproduct (in this case, ethanol) to drive the equilibrium towards the product.

Caption: Proposed workflow for the synthesis of (4-Methylcyclohexyl) 3-oxobutanoate.

Experimental Protocol: Transesterification

-

Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap (or add 4Å molecular sieves to the flask).

-

Charging: Charge the flask with 4-methylcyclohexanol (1.0 eq), ethyl acetoacetate (1.2 eq), a suitable solvent (e.g., toluene), and a catalytic amount of a transesterification catalyst (e.g., boric acid, 5 mol%).[9]

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of ethanol in the Dean-Stark trap or by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield pure (4-Methylcyclohexyl) 3-oxobutanoate.

Structural Elucidation

The identity and purity of the synthesized ester must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure. Key signals to identify would be the protons and carbons of the 4-methylcyclohexyl ring and the characteristic signals of the β-keto ester moiety.[11][12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique will confirm the molecular weight and fragmentation pattern of the ester, as well as assess its purity.[2]

Analytical and Sensory Evaluation Protocols

Once synthesized and structurally confirmed, the fragrance and flavor profile of (4-Methylcyclohexyl) 3-oxobutanoate must be formally evaluated.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is the gold standard for identifying which compounds in a mixture are responsible for specific odors.[13] It uses the human nose as a highly sensitive detector.

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

GC-O Protocol:

-

Sample Preparation: Prepare a dilution series of the purified ester in an appropriate solvent (e.g., ethanol).

-

Instrumentation: Use a GC-MS system equipped with an effluent splitter that directs a portion of the column output to the MS detector and the other portion to a heated olfactory detection port (ODP).

-

Analysis: Inject the sample. As compounds elute from the column, a trained sensory panelist sniffs the ODP and records the time, duration, intensity, and a descriptor for every odor detected.

-

Data Correlation: Correlate the sensory data with the peaks from the MS chromatogram to identify the specific compound responsible for each odor.

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is a formal methodology used to create a detailed sensory "fingerprint" of a product. It relies on a panel of trained assessors.

QDA Protocol:

-

Panelist Training: A panel of 8-12 individuals is trained to recognize and identify a wide range of standard aroma and flavor compounds.

-

Vocabulary Development: The panel, through smelling and tasting the new compound, collaboratively develops a list of specific descriptors for its fragrance and flavor profile (e.g., "green apple," "woody," "sweet," "ethereal").

-

Intensity Scoring: Panelists independently evaluate the compound and rate the intensity of each descriptor on a linear scale (e.g., 0-15). The compound is typically evaluated on a smelling strip for fragrance and in a neutral base (e.g., sugar water) for flavor.

-

Data Analysis: The data from all panelists are collected and statistically analyzed to generate a mean intensity score for each attribute. The results are often visualized in a spider plot or radar chart to provide a comprehensive sensory profile.

Conclusion and Future Work

Based on a thorough analysis of its constituent moieties, (4-Methylcyclohexyl) 3-oxobutanoate is predicted to be a promising aroma chemical with a complex fragrance profile characterized by fruity (green apple), woody, and sweet ethereal notes. Its flavor is anticipated to be predominantly sweet and apple-like. The proposed synthetic route via transesterification is a viable and efficient method for its production.

The next critical step is the empirical validation of these predictions. The synthesis, structural confirmation, and rigorous sensory evaluation using the protocols outlined in this guide will be essential to fully characterize this novel compound and determine its potential for commercial application in the flavor and fragrance industry.

References

-

Kondaiah, G., et al. (2012). Boric acid: a mild and efficient catalyst for the transesterification of β-keto esters. Recent advances in the transesterification of β-keto esters - PMC.[Link]

-

Wikipedia. (n.d.). Ethyl acetoacetate. [Link]

-

Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. [Link]

-

Wright, J. (2015). Flavor Bites: Ethyl Acetoacetate. Perfumer & Flavorist. [Link]

-

The Good Scents Company. (n.d.). cyclohexyl acetate. [Link]

-

PubChem. (n.d.). Ethyl Acetoacetate. [Link]

-

Shimadzu. (n.d.). How Long Does A Perfume Last on Skin? – Fragrance Analysis by GCMS-QP2050 and Smart Aroma Database™. [Link]

-

Scent.vn. (n.d.). Ethyl acetoacetate CAS# 141-97-9: Odor profile, Molecular properties, Suppliers & Regulation. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

Zampolli, M., et al. (2018). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. [Link]

-

Koval, I. V., et al. (2008). Efficient transesterification of ethyl acetoacetate with higher alcohols without catalysts. ResearchGate. [Link]

-

JCANO | INGENIERIA. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. [Link]

-

PubChem. (n.d.). 2-Methylcyclohexyl acetate. [Link]

-

P&F. (1990). The Relation of Structure and Odor in Substituted Cyclohexanols. [Link]

-

Separation Science. (2024). Trust your nose: Enhanced GC–O workflows for detailed sensory evaluation. [Link]

- Google Patents. (n.d.). WO2002014253A1 - Cyclohexyl ethers as fragrance compounds.

-

ResearchGate. (2025). Mastering β-keto esters. [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link]

-

Scholars Research Library. (n.d.). Solvent free transesterification of ethylacetoacetate and higher alcohols over nanocrystalline CeO2 loaded hierarchical Mobil Five (MFI) zeolite. [Link]

-

Prakash Chemicals International. (2024). Secrets of Ethyl Acetate: A Key Player in Many Industries. [Link]

-

ResearchGate. (2025). Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins. [Link]

-

MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

-

Atul Ltd. (2019). 2-Methylcyclohexyl acetate. [Link]

-

Springer. (2018). Transition metals as efficient catalysts for transesterification of β-keto esters under solvent-free conditions. [Link]

-

Bentham Science Publishers. (2021). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. [Link]

-

NIST. (n.d.). 2-methylcyclohexyl acetate. [Link]

-

PMC. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]

-

PerfumersWorld. (n.d.). GCMS Analysis. [Link]

-

Master Organic Chemistry. (2022). Transesterification. [Link]

-

PMC. (2023). Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools. [Link]

-

Agilent. (n.d.). Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC. [Link]

-

LCGC International. (n.d.). Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures. [Link]

- Google Patents. (n.d.). WO2004108646A1 - Method for preparation of alpha, beta-unsaturated cyclic ketones by dehydrogenation of secondary allylic cyclic alcohols.

-

Food Safety Institute. (2025). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. [Link]

Sources

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. shimadzu.com [shimadzu.com]

- 3. cyclohexyl acetate, 622-45-7 [thegoodscentscompany.com]

- 4. CAS 5726-19-2: 2-Methylcyclohexyl acetate | CymitQuimica [cymitquimica.com]

- 5. atul.co.in [atul.co.in]

- 6. perfumerflavorist.com [perfumerflavorist.com]

- 7. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fraterworks.com [fraterworks.com]

- 9. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 4-Methylcyclohexyl Acetoacetate in Organic Solvents: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the solubility of 4-methylcyclohexyl acetoacetate in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, presents detailed experimental protocols for its determination, and offers illustrative data to guide formulation and process development.

Introduction: Understanding the Importance of Solubility

The solubility of a compound in different organic solvents is a critical physicochemical property that influences a wide range of applications, from reaction chemistry and purification to formulation and drug delivery. 4-Methylcyclohexyl acetoacetate, an ester with a moderately complex structure, presents an interesting case study in solubility behavior. Its solubility is dictated by the interplay of its molecular structure, including the polar ester group and the nonpolar cyclohexyl and methyl groups, with the properties of the solvent.[1] A thorough understanding of its solubility profile is paramount for its effective utilization in various scientific and industrial processes.

Theoretical Framework: The Principles of Ester Solubility

The adage "like dissolves like" is the cornerstone of understanding solubility.[2][3] This principle is rooted in the nature of intermolecular forces between solute and solvent molecules. For an ester like 4-methylcyclohexyl acetoacetate, the key factors influencing its solubility are:

-

Polarity and Intermolecular Forces: Esters are considered moderately polar compounds due to the presence of the carbonyl (C=O) and ether (-O-) linkages in the ester functional group. These groups can participate in dipole-dipole interactions. The solubility of 4-methylcyclohexyl acetoacetate will, therefore, be highest in solvents of similar polarity. While esters cannot donate hydrogen bonds, the oxygen atoms in the ester group can act as hydrogen bond acceptors, allowing for interactions with protic solvents like alcohols.[4][5]

-

Molecular Structure: The molecular structure of an ester plays a significant role in its solubility.[1] The presence of the nonpolar 4-methylcyclohexyl group in 4-methylcyclohexyl acetoacetate contributes significantly to its overall nonpolar character. As the size of the nonpolar alkyl groups in an ester increases, its solubility in polar solvents tends to decrease, while its solubility in nonpolar solvents increases.[1][4]

-

Solvent Properties: The properties of the organic solvent, including its polarity (dielectric constant), hydrogen bonding capability (protic vs. aprotic), and molecular size, are crucial in determining the extent to which it can solvate the solute molecules.[3]

Illustrative Solubility Data of 4-Methylcyclohexyl Acetoacetate

| Organic Solvent | Solvent Type | Predicted Solubility ( g/100 mL) |

| Hexane | Nonpolar, Aliphatic | Moderate to High |

| Toluene | Nonpolar, Aromatic | High |

| Dichloromethane | Polar, Aprotic | High |

| Diethyl Ether | Polar, Aprotic | High |

| Ethyl Acetate | Polar, Aprotic | Very High (Miscible) |

| Acetone | Polar, Aprotic | High |

| Isopropanol | Polar, Protic | Moderate |

| Ethanol | Polar, Protic | Moderate |

| Methanol | Polar, Protic | Low to Moderate |

| Water | Polar, Protic | Very Low |

Disclaimer: The data presented in this table is illustrative and intended for guidance purposes only. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental protocols. The following sections detail two widely used methods for quantifying the solubility of a compound like 4-methylcyclohexyl acetoacetate in organic solvents.

Isothermal Saturation Method (Gravimetric Analysis)

This method provides a direct measurement of solubility by determining the mass of solute dissolved in a known mass or volume of solvent at a constant temperature.

Protocol:

-

Sample Preparation: Add an excess amount of 4-methylcyclohexyl acetoacetate to a known volume (e.g., 10 mL) of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A constant temperature water bath or shaker is recommended.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.[6] This step is crucial for accuracy.

-

Solvent Evaporation: Transfer a precisely measured volume of the clear filtrate to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Mass Determination: Once the solvent is completely evaporated, reweigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/100 mL).

Causality Behind Experimental Choices:

-

Excess Solute: Using an excess of the solute ensures that the solution becomes saturated, which is the definition of solubility at a given temperature.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is critical for obtaining reproducible results.

-

Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Filtration: Filtration removes any suspended microparticles, ensuring that only the dissolved solute is quantified.

Diagram of Isothermal Saturation Workflow:

Caption: Workflow for the Isothermal Saturation Method.

Spectrophotometric Method

This method is suitable if 4-methylcyclohexyl acetoacetate has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 4-methylcyclohexyl acetoacetate of known concentrations in the chosen solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of 4-methylcyclohexyl acetoacetate in the solvent as described in steps 1-3 of the Isothermal Saturation Method.

-

Dilution: Carefully withdraw a known volume of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.[6]

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, taking the dilution factor into account.

Causality Behind Experimental Choices:

-

Calibration Curve: The calibration curve establishes a linear relationship between absorbance and concentration (Beer-Lambert Law), which is essential for quantifying the unknown concentration.

-

Dilution: Saturated solutions often have very high concentrations, leading to absorbances outside the linear range of the spectrophotometer. Dilution is necessary to obtain an accurate reading.

-

λmax: Measuring absorbance at the wavelength of maximum absorbance provides the highest sensitivity and minimizes errors.

Diagram of Spectrophotometric Method Workflow:

Caption: Workflow for the Spectrophotometric Method.

Conclusion

The solubility of 4-methylcyclohexyl acetoacetate in organic solvents is a multifaceted property governed by the principles of intermolecular forces and molecular structure. While readily available quantitative data is limited, this guide provides a robust theoretical framework and detailed experimental protocols for its determination. By applying the methodologies described herein, researchers and drug development professionals can accurately characterize the solubility of this compound, enabling informed decisions in process development, formulation, and other critical applications.

References

-

Fiveable. (2025, August 15). Solubility in organic solvents Definition - Organic Chemistry II Key Term. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

-

Clark, J. (n.d.). an introduction to esters. Chemguide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexanol acetate. PubChem. Retrieved from [Link]

-

Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

-

Cheméo. (n.d.). Acetic acid, trans-4-methylcyclohexyl ester - Chemical & Physical Properties. Retrieved from [Link]

-

HSCprep. (2025, March 4). The Chemistry of Esters: Structure, Properties, and Applications. Retrieved from [Link]

-

Chemsrc. (2025, August 26). 4-CYCLOHEXYLACETOPHENONE | CAS#:18594-05-3. Retrieved from [Link]

-

Cheméo. (n.d.). 4-Methylcyclohexanol acetate (CAS 22597-23-5) - Chemical & Physical Properties. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetic acid, cis-4-methylcyclohexyl ester. NIST WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Formic acid, cis-4-methylcyclohexyl ester - Chemical & Physical Properties. Retrieved from [Link]

-

Chapman, N. B., Parker, S. H., & Smith, P. J. (1965). Conformation and Reactivity. Part II. The Kinetics of the Hydrolysis of the Acetates of the Methylcyclohexanols. Journal of the Chemical Society, 3634-3641. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical Parameters for (4-Methylcyclohexyl)methanol. Retrieved from [Link]

- Google Patents. (n.d.). CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions.

- Google Patents. (n.d.). Method for preparing methyl cyclohexyl acetate from toluene.

-

Wikipedia. (n.d.). 4-Methylcyclohexanemethanol. Retrieved from [Link]

-

SciSpace. (2022, November 30). Selection of solvents based on Hansen solubility parameters for calix[7]arene acetic-acid derivatives as extractants of metal ions. Retrieved from [Link]

- Google Patents. (n.d.). US 2007/0082943 A1.

-

Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 4-Methylcyclohexyl 3-Oxobutanoate Conformers

Abstract

This technical guide provides a comprehensive examination of the thermodynamic stability of the conformers of 4-methylcyclohexyl 3-oxobutanoate. As a molecule of interest in drug development and chemical synthesis, a thorough understanding of its conformational preferences is paramount for predicting its physicochemical properties, reactivity, and biological interactions. This document synthesizes foundational principles of cyclohexane stereochemistry with advanced computational and experimental methodologies to offer a detailed analysis of the steric and electronic factors governing the conformational equilibrium of this disubstituted cyclohexane derivative. We will explore the interplay between the methyl and 3-oxobutanoate substituents, detailing the experimental protocols for characterization and the computational workflows for accurate energy landscape prediction.

Introduction: The Significance of Conformational Analysis in Molecular Design

The three-dimensional structure of a molecule is intrinsically linked to its function. In the realm of drug development, the specific conformation a molecule adopts can dictate its ability to bind to a biological target, its metabolic stability, and its pharmacokinetic profile. For molecules containing a cyclohexane ring, a common scaffold in pharmaceuticals, the chair conformation is the most stable arrangement, minimizing both angular and torsional strain.[1][2] Substituents on this ring can occupy either axial or equatorial positions, and the equilibrium between these conformers is a critical determinant of the molecule's overall properties.[1][3]

4-Methylcyclohexyl 3-oxobutanoate presents an interesting case study in conformational analysis. As a 1,4-disubstituted cyclohexane, it can exist as cis and trans diastereomers. For each diastereomer, ring flipping results in two distinct chair conformers. The relative thermodynamic stability of these conformers is governed by the energetic penalties associated with placing the methyl and 3-oxobutanoate groups in the more sterically hindered axial positions. This guide will dissect these energetic contributions, providing both a qualitative and quantitative understanding of the conformational landscape of this molecule.

Foundational Principles: Stereoisomers and Conformational Preferences of Substituted Cyclohexanes

The cyclohexane ring is not a static, planar structure. It predominantly exists in a dynamic equilibrium between two chair conformations.[2] In monosubstituted cyclohexanes, the substituent can be in either an axial position, which is perpendicular to the general plane of the ring, or an equatorial position, which is in the general plane of the ring.[1] The equatorial position is generally more stable to avoid 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the axial hydrogens on the same side of the ring.[1] The energy difference between the axial and equatorial conformers is quantified by the A-value, with a larger A-value indicating a greater preference for the equatorial position.[4][5]

For 1,4-disubstituted cyclohexanes like 4-methylcyclohexyl 3-oxobutanoate, we must consider both the cis and trans isomers.

-

Trans Isomer : The two substituents are on opposite faces of the ring. This allows for a conformation where both the methyl and the 3-oxobutanoate groups are in the favorable equatorial positions. The alternative chair conformation would force both bulky groups into highly unfavorable axial positions.[2] Consequently, the trans isomer is expected to exist almost exclusively in the di-equatorial conformation.

-

Cis Isomer : The two substituents are on the same face of the ring. In any chair conformation, one substituent must be axial while the other is equatorial. The ring will flip between two chair conformers, and the equilibrium will favor the conformer where the larger group occupies the equatorial position.[6]

The "bulkiness" of a substituent, and thus its A-value, is a primary determinant of this equilibrium. While the A-value for a methyl group is well-established at approximately 1.74 kcal/mol, the A-value for the 3-oxobutanoate group is less commonly tabulated.[5] However, it is expected to be significant due to its size and potential for various rotameric states.

Experimental Determination of Conformational Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the populations of different conformers in solution.[7][8]

Low-Temperature NMR Spectroscopy

At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.[9] By lowering the temperature, typically to below -60 °C, the rate of interconversion can be slowed sufficiently to observe distinct signals for each conformer.[10] The ratio of the integrated areas of these signals directly corresponds to the ratio of the conformer populations.

Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy

-

Sample Preparation : Dissolve a known concentration of 4-methylcyclohexyl 3-oxobutanoate in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, methanol-d4, or a mixture of methylene chloride and a freon).

-

Initial Spectrum : Acquire a standard ¹H NMR spectrum at room temperature (298 K).

-

Cooling : Gradually lower the temperature of the NMR probe in increments of 10 K, acquiring a spectrum at each step.

-

Signal Coalescence and Resolution : Observe the broadening and eventual splitting of key proton signals, particularly the proton on the carbon bearing the 3-oxobutanoate group (the methine proton).

-

Low-Temperature Spectrum : Acquire a final high-resolution spectrum at a temperature where the signals for the axial and equatorial conformers are sharp and well-resolved (e.g., 153 K).[10]

-

Integration and Analysis : Integrate the signals corresponding to the methine proton in both the axial and equatorial conformations. The ratio of these integrals provides the equilibrium constant (Keq) for the conformational equilibrium.

-

Thermodynamic Calculation : Calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Computational Modeling of Conformer Stabilities

Computational chemistry provides a powerful in-silico approach to determining the relative energies of conformers and can complement experimental findings.[11] Quantum mechanics methods, particularly Density Functional Theory (DFT), are widely used for their balance of accuracy and computational cost.[12]

Conformational Search and Energy Minimization

The first step in a computational analysis is to identify all possible low-energy conformations. This is typically achieved through a conformational search algorithm. Following the search, the geometry of each identified conformer is optimized to find the nearest local energy minimum.

Diagram: Computational Workflow for Conformer Stability Analysis

Caption: A typical workflow for the computational analysis of conformer stability.

Level of Theory and Basis Set Selection

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For conformational energies of organic molecules, functionals like M06-2X and ωB97X-D have shown good performance.[12] A common and effective approach involves geometry optimization and frequency calculations at a less computationally expensive level of theory (e.g., B3LYP/6-31G*), followed by a more accurate single-point energy calculation with a larger basis set (e.g., M06-2X/6-311+G(d,p)).[12]

Experimental Protocol: DFT Calculation of Conformer Energies

-

Software : Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[13]

-

Input Structure : Build the initial 3D structures for the cis and trans isomers of 4-methylcyclohexyl 3-oxobutanoate.

-

Conformational Search : Perform a conformational search to identify all relevant low-energy conformers for both the cis and trans isomers.

-

Geometry Optimization : For each identified conformer, perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculation : Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Single-Point Energy Calculation : To improve the accuracy of the relative energies, perform a single-point energy calculation on each optimized geometry using a higher level of theory (e.g., M06-2X/6-311+G(d,p)).

-

Data Analysis : Extract the Gibbs free energies for each conformer and calculate the relative stabilities. The conformer with the lowest Gibbs free energy is the most thermodynamically stable.

Analysis of Results: Predicting the Most Stable Conformer

The thermodynamic stability of the conformers of 4-methylcyclohexyl 3-oxobutanoate is a result of the balance between several factors:

-

1,3-Diaxial Interactions : The primary source of steric strain, arising from the repulsion between an axial substituent and the axial hydrogens on the same side of the ring.

-

Gauche Interactions : Additional steric strain can arise from gauche interactions between the substituents.

-

Intramolecular Interactions : The possibility of intramolecular hydrogen bonding or other non-covalent interactions within the 3-oxobutanoate group or between the two substituents should be considered, although significant stabilizing interactions are less likely in this 1,4-disubstituted system.[14]

Table 1: Predicted Relative Stabilities of 4-Methylcyclohexyl 3-Oxobutanoate Conformers

| Isomer | Conformer | Predicted Relative Stability | Key Destabilizing Interactions |

| trans | Di-equatorial | Most Stable | Minimal steric strain. |

| trans | Di-axial | Least Stable | Severe 1,3-diaxial interactions for both bulky groups. |

| cis | Equatorial Methyl, Axial 3-Oxobutanoate | Intermediate | 1,3-diaxial interactions involving the 3-oxobutanoate group. |

| cis | Axial Methyl, Equatorial 3-Oxobutanoate | Intermediate | 1,3-diaxial interactions involving the methyl group. The more stable of the two cis conformers if the 3-oxobutanoate group is "larger" than the methyl group. |

Diagram: Conformational Equilibrium of cis-4-Methylcyclohexyl 3-Oxobutanoate

Caption: The ring-flip equilibrium for the cis isomer.

Conclusion and Future Directions

The thermodynamic stability of the conformers of 4-methylcyclohexyl 3-oxobutanoate is dictated by the steric demands of the methyl and 3-oxobutanoate substituents. The trans isomer is overwhelmingly favored to exist in a di-equatorial conformation. For the cis isomer, a dynamic equilibrium exists, with the conformer placing the larger 3-oxobutanoate group in the equatorial position being the more stable.

This guide has outlined the key theoretical principles and provided detailed experimental and computational protocols for a thorough investigation of this system. Future research could involve the synthesis of the individual cis and trans isomers and their characterization using the described NMR techniques to provide experimental validation for the computational predictions. Furthermore, exploring the impact of solvent polarity on the conformational equilibrium could offer deeper insights into the role of intermolecular forces. A comprehensive understanding of the conformational landscape of 4-methylcyclohexyl 3-oxobutanoate is a critical step in harnessing its potential in medicinal chemistry and materials science.

References

-

Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

Sharma, C., Singh, A. K., Joy, J., Jemmis, E. D., & Awasthi, S. K. (2016). Experimental and theoretical study of intramolecular O⋯O interaction in structurally rigid β-keto carboxylic esters. RSC Advances, 6(95), 92973-92978. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

-

Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Retrieved from [Link]

-

Wikipedia. (2023, November 29). A value. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Retrieved from [Link]

-

Bartel, C. J., et al. (2021). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Journal of Materials Chemistry A, 9(41), 23393-23417. Retrieved from [Link]

-

Orita, A., et al. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(52), 36459-36467. Retrieved from [Link]

-

Rittner, R. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. Afinidad, 64(531), 444-456. Retrieved from [Link]

-

IntuitionLabs.ai. (2026, February 20). A Technical Overview of Molecular Simulation Software. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. Retrieved from [Link]

-

Michigan State University. (n.d.). Ring Conformations. Retrieved from [Link]

-

Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]

-

UCI Department of Chemistry. (n.d.). Calculation of Relative Energies of Conformers and Stereoisomers and Equilibrium Ratios of Products using Molecular Mechanics. Retrieved from [Link]

-

SCM. (n.d.). Amsterdam Modeling Suite: Computational Chemistry Software. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. A value - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. auremn.org.br [auremn.org.br]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate-The effect of sp2 hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 12. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 13. intuitionlabs.ai [intuitionlabs.ai]

- 14. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Note: High-Efficiency Synthesis of (4-Methylcyclohexyl) 3-oxobutanoate via Titanium(IV)-Catalyzed Transesterification

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (4-Methylcyclohexyl) 3-oxobutanoate (also known as 4-methylcyclohexyl acetoacetate).[1] While traditional acetoacetylation often employs diketene—a hazardous, highly regulated reagent—this guide utilizes a transesterification approach.[1]

By employing Titanium(IV) isopropoxide (

Chemical Strategy & Thermodynamics[1]

The Reaction Design

The synthesis involves the nucleophilic acyl substitution of ethyl acetoacetate with 4-methylcyclohexanol .[1]

Key Advantages over Diketene Route:

-

Safety: Eliminates the risk of explosion associated with diketene handling.[1]

-

Stability: The neutral titanium catalyst preserves the sensitive

-keto functionality.[1] -

Scalability: The reaction is driven thermally and is easily adapted to continuous flow or large batch reactors.[1]

Thermodynamic Control

Transesterification is an equilibrium-limited process (

Mechanistic Insight

The reaction proceeds via a Lewis acid-catalyzed mechanism.[1]

Catalytic Cycle Diagram

Figure 1: Catalytic cycle of Titanium-mediated transesterification.[1] The titanium center coordinates the

Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| Ethyl Acetoacetate | >99%, Anhydrous | Acetoacetyl donor |

| 4-Methylcyclohexanol | >98% (Mixture of cis/trans) | Nucleophile |

| Titanium(IV) Isopropoxide | 97%+ | Catalyst |

| Toluene (Optional) | Anhydrous | Azeotropic solvent (Method B)[1] |

| Equipment | 3-Neck Flask, Vigreux Column or Dean-Stark, Vacuum Pump | Reaction & Isolation |

Method A: Solvent-Free (Preferred for Green Chemistry)

This method maximizes atom economy and throughput.[1]

Step 1: Setup Equip a dry 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a short-path distillation head (or Vigreux column) connected to a receiving flask. Ensure the system is flushed with nitrogen to remove ambient moisture (Ti catalyst is moisture-sensitive).[1]

Step 2: Charging Add 4-Methylcyclohexanol (57.1 g, 0.50 mol) and Ethyl Acetoacetate (71.6 g, 0.55 mol, 1.1 equiv) to the flask. Note: A slight excess of the cheaper ester drives the alcohol to completion.

Step 3: Catalyst Addition Heat the mixture to 80 °C. Once stable, add Titanium(IV) isopropoxide (1.4 g, 5 mmol, 1 mol%) via syringe. Caution: The solution may turn slightly yellow; this is normal for Ti-enolates.[1]

Step 4: Reaction & Distillation Increase the oil bath temperature to 110–120 °C . Ethanol will begin to distill over (head temperature ~78 °C).[1]

-

Maintain heating until ethanol cessation (approx. 2–4 hours).

-

Gradually apply mild vacuum (down to 200 mbar) toward the end to strip residual ethanol and drive the equilibrium further.

Step 5: Workup Cool the reaction mixture to room temperature.

-

Quench (Optional but recommended for Ti removal): Add 5 mL of water and stir vigorously for 10 minutes to hydrolyze the catalyst into solid

. Dilute with diethyl ether or ethyl acetate, dry over -

Alternative: If the product is to be distilled directly, the hydrolysis step can be skipped, but pot residue will be viscous.

Purification (Vacuum Distillation)

The crude oil contains the product and excess ethyl acetoacetate.

-

Transfer the filtrate to a clean distillation flask.

-

Perform fractional distillation under high vacuum (< 2 mmHg).

-

Fraction 1: Excess Ethyl Acetoacetate (BP ~40–50 °C @ 2 mmHg).[1]

-

Fraction 2 (Product): Collect (4-Methylcyclohexyl) 3-oxobutanoate at ~105–115 °C @ 1–2 mmHg (Estimate based on structure; actual BP may vary slightly by isomer ratio).

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target ester.

Quality Control & Data Analysis

Expected Analytical Data

-

Appearance: Colorless to pale yellow viscous liquid.[1]

-

Yield: 85–92% (optimized).

-

GC-MS: Molecular ion

m/z.[1] -

1H NMR (CDCl3, 400 MHz):

-

3.45 (s, 2H,

- 4.6–4.8 (m, 1H, methine proton on cyclohexane ring).

-

1.9–2.0 (s, 3H,

- 12.1 (s, enol -OH, minor tautomer, usually <10%).

-

3.45 (s, 2H,

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Ethanol not removed effectively.[1] | Increase N2 flow or apply partial vacuum during reaction. |

| Product Polymerization | Temperature too high (>140°C).[1] | Maintain bath <125°C; ensure catalyst load is not excessive.[1] |

| Cloudy Product | Residual Titanium.[1] | Ensure thorough hydrolysis (water add) and Celite filtration.[1] |

Safety & Handling

References

-

Otera, J. (1993).[1] "Transesterification."[1][2][3][4][5][6][7][8] Chemical Reviews, 93(4), 1449–1470. Link

-

Taber, D. F. (2004).[1] "Titanium-Mediated Transesterification." Organic Chemistry Portal. Link

-

Seebach, D., et al. (1982).[1] "Preparation of β-Keto Esters." Modern Synthetic Methods.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 83352, 4-Methylcyclohexyl acetate" (Structural Analog Data). Link

Sources

- 1. 4-Methylcyclohexanol acetate | C9H16O2 | CID 83352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijacmat.uho.ac.id [ijacmat.uho.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. mdpi.com [mdpi.com]

- 8. e3s-conferences.org [e3s-conferences.org]

High-Efficiency Acetoacetylation of 4-Methylcyclohexanol: Comparative Protocols & Mechanistic Insights

This Application Note is designed for researchers and process chemists requiring a robust, high-purity methodology for the acetoacetylation of 4-methylcyclohexanol.

Executive Summary & Strategic Analysis

The acetoacetylation of hindered secondary alcohols, such as 4-methylcyclohexanol, is a pivotal transformation in the synthesis of complex heterocycles (e.g., via Biginelli or Hantzsch reactions) and functionalized fragrances. While historical industrial methods rely on diketene , its extreme toxicity and explosion hazards render it unsuitable for standard laboratory workflows.

This guide presents two validated protocols that prioritize safety, yield, and operational simplicity:

-

The tert-Butyl Acetoacetate (t-BAA) Protocol: The "Gold Standard" for laboratory synthesis. It operates under neutral conditions, requires no catalyst, and is driven by the irreversible thermal elimination of tert-butanol.

-

The Catalytic Transesterification Protocol: An atom-economical route using Ethyl Acetoacetate (EAA) and a heterogeneous catalyst (Silica-Boric Acid), ideal for scale-up and "green" chemistry applications.

Reagent Selection Matrix

| Feature | Protocol A: tert-Butyl Acetoacetate | Protocol B: Ethyl Acetoacetate | Diketene (Historical) |

| Primary Driver | Kinetic Control (Irreversible) | Thermodynamic Control (Equilibrium) | High Energy Reactivity |

| Byproduct | tert-Butanol (bp 82°C) | Ethanol (bp 78°C) | None (Addition) |

| Catalyst | None required | Acid/Base/Lewis Acid required | None |

| Safety Profile | High (Stable liquid) | High (Stable liquid) | Critical Risk (Explosive/Toxic) |

| Suitability | Recommended for R&D/Lab | Recommended for Scale-up | Industrial Only |

Mechanistic Pathways

Understanding the mechanism is crucial for troubleshooting. The reaction does not proceed via a simple substitution but involves distinct intermediates depending on the reagent.

Mechanism A: Thermal Acetoacetylation via Acyl Ketene (t-BAA Route)

The superiority of tert-butyl acetoacetate lies in its ability to undergo a retro-ene-like fragmentation (or rapid elimination) upon heating, generating a highly reactive acetyl ketene intermediate in situ. This intermediate is immediately trapped by the alcohol. This pathway avoids the reversibility issues of standard transesterification.

Figure 1: The irreversible thermal generation of acetyl ketene from t-BAA drives the reaction to completion without equilibrium constraints.

Experimental Protocols

Protocol A: Thermal Acetoacetylation (The t-BAA Method)

Target Audience: Research labs requiring high purity (>95%) and simple workup. Scale: 10 mmol – 100 mmol.

Materials

-

Substrate: 4-Methylcyclohexanol (mixture of cis/trans).

-

Reagent: tert-Butyl Acetoacetate (t-BAA) [1.2 equivalents].

-

Solvent: Toluene (high boiling point allows necessary thermal activation).

-

Equipment: Round-bottom flask, reflux condenser, inert gas (N2/Ar) inlet.

Step-by-Step Procedure

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with Nitrogen.

-

Charging: Add 4-Methylcyclohexanol (1.14 g, 10.0 mmol) and Toluene (10 mL).

-

Reagent Addition: Add tert-Butyl Acetoacetate (1.90 g, 12.0 mmol) via syringe.

-

Reaction: Heat the mixture to reflux (approx. 110°C) .

-

Critical Control Point: The reaction requires temperatures >90°C to facilitate the elimination of tert-butanol. Do not use low-boiling solvents like DCM or THF.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting alcohol spot should disappear within 2–4 hours.

-

Note: t-BAA reacts significantly faster than ethyl acetoacetate.[1]

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure (Rotary Evaporator) to remove Toluene and the tert-butanol byproduct.

-

Purification: The crude oil is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

-

Expected Yield: 90–96%.

Protocol B: Catalytic Transesterification (The EAA Method)

Target Audience: Process chemistry, scale-up, or when t-BAA is unavailable. Scale: >10 grams.

Materials

-

Substrate: 4-Methylcyclohexanol.[2]

-

Reagent: Ethyl Acetoacetate (EAA) [1.5 equivalents].

-

Catalyst: Silica-Supported Boric Acid (SiO2-H3BO3) or Montmorillonite K-10 (10 wt%).

-

Solvent: Toluene or Xylene.[3]

-

Equipment: Dean-Stark apparatus (Crucial for equilibrium shift).

Step-by-Step Procedure

-

Catalyst Preparation (if using SiO2-H3BO3): Mix Boric acid and Silica gel (230-400 mesh) in a 1:2 ratio. Heat at 60°C under vacuum for 1 hour to activate.

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Charging: Combine 4-Methylcyclohexanol (10 mmol), Ethyl Acetoacetate (15 mmol), Catalyst (100 mg), and Toluene (30 mL).

-

Reaction: Heat to vigorous reflux.[3]

-

Duration: 6–12 hours. (Slower than Protocol A).

-

Workup:

-

Filter the hot reaction mixture to recover the heterogeneous catalyst (recyclable).

-

Evaporate the solvent.

-

Distill the excess Ethyl Acetoacetate under high vacuum if high purity is required.

-

Expected Yield: 80–88%.

Characterization & Data Interpretation

The product exists in a keto-enol equilibrium, which complicates the NMR spectrum.

Product: 4-Methylcyclohexyl 3-oxobutanoate

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl3) | δ 3.45 ppm (s, 2H) | The active methylene protons (-CO-CH 2-CO-) of the Keto form. |

| δ 1.95 ppm (s, 3H) | The terminal methyl group of the acetyl chain. | |

| δ 12.1 ppm (s, <1H) | Enol -OH proton (usually a small integration, ~5-10%). | |

| δ 5.0 ppm (s, <1H) | Enol vinyl proton (-C(OH)=CH -CO-). | |

| δ 4.6-4.8 ppm (m, 1H) | The methine proton of the cyclohexyl ring (H-1). Shift varies for axial/equatorial. | |

| IR Spectroscopy | 1740 cm⁻¹ & 1715 cm⁻¹ | Characteristic doublet for β-keto esters (Ester C=O and Ketone C=O). |

| ~3400 cm⁻¹ (Broad) | Weak O-H stretch from the enol form. |

Stereochemical Note

4-Methylcyclohexanol is a mixture of cis (axial OH) and trans (equatorial OH) isomers.

-

The Trans isomer (equatorial) is less sterically hindered and reacts slightly faster.

-

The product will retain the stereochemistry of the starting alcohol (retention of configuration) because the C-O bond of the alcohol is not broken during acetoacetylation.

Troubleshooting & Process Control

Figure 2: Decision tree for troubleshooting common acetoacetylation issues.

-

Water Contamination: Both t-BAA and EAA hydrolyze in the presence of water to form acetone and CO2 (decarboxylation). Ensure all glassware is flame-dried.

-

Stoichiometry: If using Protocol B (EAA), excess EAA is required. If using Protocol A (t-BAA), a slight excess (1.2 eq) is usually sufficient.

References

-

Witzeman, J. S. (1991).[1] Transacetoacetylation with tert-butyl acetoacetate: Synthetic applications. Journal of Organic Chemistry, 56(5), 1713–1718. Link

- Foundational paper establishing t-BAA as a superior reagent for acetoacetyl

-

Kondaiah, G. C. M., et al. (2011). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid. RSC Advances. Link

- Source for the heterogeneous c

-

Clemens, R. J. (1986). Diketene. Chemical Reviews, 86(2), 241–318. Link

- authoritative review on diketene and acetylketene mechanisms.

-

Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. Link

- Comprehensive review of transesterification c

Sources

- 1. The uses of tert-Butyl acetoacetate_Chemicalbook [chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. US2802872A - Preparation of diketene - Google Patents [patents.google.com]

- 8. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]

Application Note & Protocol: Synthesis of Novel Dihydropyrimidinones via the Biginelli Reaction Utilizing (4-Methylcyclohexyl) 3-oxobutanoate

Abstract: This document provides a comprehensive guide for the synthesis of novel 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) using (4-Methylcyclohexyl) 3-oxobutanoate as a key building block in the Biginelli multicomponent reaction. We delve into the mechanistic underpinnings of the reaction, offer detailed, optimized protocols for both conventional heating and microwave-assisted synthesis, and provide insights into characterization and troubleshooting. The incorporation of the bulky, lipophilic 4-methylcyclohexyl moiety is of particular interest for generating compound libraries with potential applications in drug discovery, where such groups can significantly modulate pharmacokinetic and pharmacodynamic properties.

Scientific Introduction: The Enduring Relevance of the Biginelli Reaction

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component cyclocondensation between an aldehyde, a β-ketoester, and urea (or thiourea).[1][2][3] This acid-catalyzed reaction provides direct access to a class of heterocyclic compounds known as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

The DHPM scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[4][5] These compounds exhibit a wide range of pharmacological activities, including roles as calcium channel blockers, antihypertensive agents, anti-inflammatory agents, and anticancer therapeutics.[1][4][6][7] The enduring appeal of the Biginelli reaction in both academic and industrial research lies in its operational simplicity, high atom economy, and the ability to generate structurally diverse molecules by varying the three core components.

This application note specifically explores the use of (4-Methylcyclohexyl) 3-oxobutanoate , a non-standard β-ketoester. The introduction of the 4-methylcyclohexyl group at the C5-ester position of the DHPM core is a strategic choice designed to enhance lipophilicity, which can be critical for improving membrane permeability and influencing protein-ligand interactions in drug development programs.

Reaction Mechanism: The Iminium Pathway

While several pathways were initially proposed, the most widely accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate.[2][8][9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

The key steps are:

-

Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This step forms a highly electrophilic N-acyliminium ion intermediate.[8][9]

-

Nucleophilic Addition: The β-ketoester, in its enol form, acts as a nucleophile and attacks the iminium ion. This is typically the rate-determining step of the reaction.[1]

-

Cyclization & Dehydration: The intermediate formed then undergoes a rapid intramolecular cyclization, where an amine group attacks the ketone carbonyl. A final dehydration step yields the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[1][8]

Caption: Figure 1: The N-Acyliminium Ion Mechanism

Experimental Protocols & Methodologies

The classical Biginelli protocol often suffers from low yields and long reaction times.[4][9] Modern catalysis has revolutionized this reaction. We present two robust protocols: a Lewis acid-catalyzed method under conventional heating and a rapid microwave-assisted, solvent-free method.

General Experimental Workflow

The overall process for synthesis, isolation, and purification follows a standardized path, which is essential for reproducibility.

Caption: A general experimental workflow for DHPM synthesis.

Protocol 1: Lewis Acid-Catalyzed Synthesis (Conventional Heating)

This protocol uses Ytterbium (III) triflate (Yb(OTf)₃), a highly effective and water-tolerant Lewis acid that enhances the reaction by activating the aldehyde carbonyl group.[8]

Materials & Equipment:

-

Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)

-

(4-Methylcyclohexyl) 3-oxobutanoate

-

Urea

-

Ytterbium (III) triflate (Yb(OTf)₃)

-

Acetonitrile (CH₃CN), reagent grade

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, ice bath

-

Filtration apparatus (Büchner funnel)

-

TLC plates (silica gel)

Step-by-Step Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10.0 mmol, 1.0 equiv), (4-Methylcyclohexyl) 3-oxobutanoate (10.0 mmol, 1.0 equiv), and urea (15.0 mmol, 1.5 equiv).

-

Causality Note: A slight excess of urea is often used to drive the reaction equilibrium towards the product and compensate for potential side reactions.[10]

-

-

Solvent and Catalyst Addition: Add acetonitrile (30 mL) to the flask, followed by Ytterbium (III) triflate (1.0 mmol, 0.1 equiv, 10 mol%).

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-6 hours.[10]

-

Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.

-

Purification: Recrystallize the crude solid from hot ethanol to obtain the pure DHPM product. Dry the crystals under vacuum.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation offers a significant acceleration of the Biginelli reaction, often reducing reaction times from hours to minutes and improving yields.[2][11][12]

Materials & Equipment:

-

Reagents as listed in Protocol 1

-

Acidic catalyst (e.g., Montmorillonite KSF clay or a few drops of concentrated HCl)

-

Microwave reactor vial (10 mL) with a magnetic stir bar

-

Dedicated microwave synthesizer

Step-by-Step Procedure:

-

Reagent Addition: In a 10 mL microwave reactor vial, combine the aromatic aldehyde (2.0 mmol, 1.0 equiv), (4-Methylcyclohexyl) 3-oxobutanoate (2.0 mmol, 1.0 equiv), urea (3.0 mmol, 1.5 equiv), and the catalyst (e.g., 100 mg of KSF clay).

-

Reaction: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 5-15 minutes (power: 100 W).

-